4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination and sulfonation . The reaction conditions often require the use of catalysts such as iodine molecules, which facilitate the cyclocondensation and formation of the pyrazole structure . Industrial production methods may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the C-3, C-5, and N-1 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide can be compared with other similar compounds, such as:
Pyrazole: A basic five-membered heterocycle with two nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with a similar structure but different reactivity.
Indazole: A benzo-fused derivative of pyrazole with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
4-iodo-1,5-dimethylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKOWBMULAWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)S(=O)(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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